4-((3,5-Dichlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
Description
This compound features a 4-oxobutanoic acid backbone substituted at the 2-position with a (2-(dimethylamino)ethyl)amino group and at the 4-position with a 3,5-dichlorophenylamino moiety.
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3/c1-19(2)4-3-17-12(14(21)22)8-13(20)18-11-6-9(15)5-10(16)7-11/h5-7,12,17H,3-4,8H2,1-2H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBZWVRVKTZHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,5-Dichlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dichlorophenyl group, a dimethylamino ethyl side chain, and a keto acid functional group. Its molecular formula is , with a molecular weight of approximately 319.22 g/mol.
The biological activity of this compound appears to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, which can affect cell proliferation and survival .
- Cell Growth Inhibition : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The inhibition of DHFR contributes to reduced cell viability and growth inhibition .
Biological Activity Data
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| DHFR Inhibition | Potent inhibitor | |
| Cytotoxicity | Reduced cell viability in cancer lines | |
| Transport Across Membrane | Facilitates entry into cells |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition at concentrations as low as 10 µM, with a mechanism primarily involving DHFR inhibition .
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in tumor size reduction in xenograft models of breast cancer. This effect was attributed to the compound's ability to inhibit tumor cell proliferation through metabolic pathway disruption .
Pharmacological Profile
The pharmacological profile of this compound suggests it could be developed further for therapeutic applications:
- Anticancer Potential : Given its ability to inhibit key enzymes in cancer metabolism, it presents an opportunity for development as a chemotherapeutic agent.
- Safety and Toxicology : Further studies are needed to assess the safety profile and potential side effects associated with long-term use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Positional Isomerism :
- The 3,5-dichlorophenyl group in the target compound contrasts with 2,5-dichloro () and 2-fluoro () analogs. Chlorine’s electronegativity and bulk at the 3,5-positions may enhance lipophilicity and steric interactions compared to 2,5-dichloro or fluorine-substituted derivatives.
This differs from the hydroxyl group in NDHSA () or ester groups in the 2-methoxyethyl ester analog (), which alter solubility and metabolic stability.
Core Modifications: The 4-oxobutanoic acid backbone is conserved across analogs, but side-chain modifications (e.g., propenoyl in , methyl ester in ) significantly impact molecular weight and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
